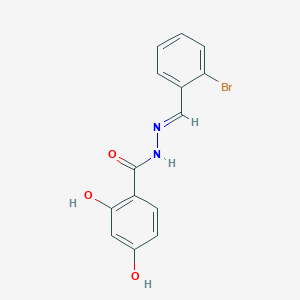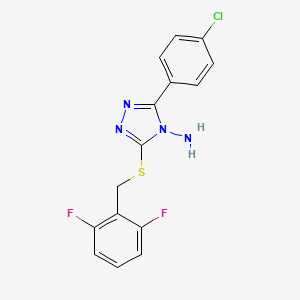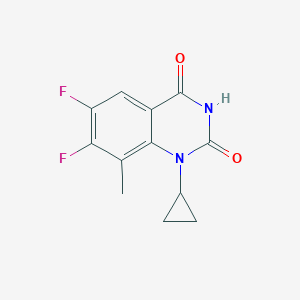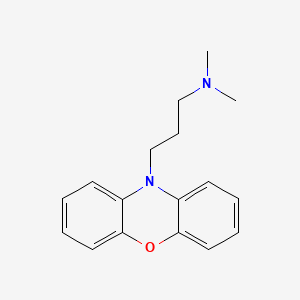
N'-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide is a hydrazone derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromobenzylidene group attached to a dihydroxybenzohydrazide moiety, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the benzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran solvents under ambient or slightly elevated temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted benzylidene derivatives.
Applications De Recherche Scientifique
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide has found applications in various scientific research areas, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. For example, it may inhibit the activity of urease, an enzyme involved in the hydrolysis of urea, by binding to its active site. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide
- N’-(2-Bromobenzylidene)-2-(4-iodophenoxy)acetohydrazide
- N’-(2-Bromobenzylidene)-2-(4-fluorophenoxy)acetohydrazide
Uniqueness
N’-(2-Bromobenzylidene)-2,4-dihydroxybenzohydrazide stands out due to its dual hydroxyl groups on the benzohydrazide moiety, which can participate in hydrogen bonding and enhance its solubility and reactivity. This structural feature distinguishes it from other similar compounds, which may lack these hydroxyl groups and, consequently, exhibit different chemical and biological properties.
Propriétés
Numéro CAS |
405220-19-1 |
|---|---|
Formule moléculaire |
C14H11BrN2O3 |
Poids moléculaire |
335.15 g/mol |
Nom IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-4-2-1-3-9(12)8-16-17-14(20)11-6-5-10(18)7-13(11)19/h1-8,18-19H,(H,17,20)/b16-8+ |
Clé InChI |
LBJWHIHAVPQINB-LZYBPNLTSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)Br |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)

![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15082407.png)





![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082450.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B15082463.png)
![N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B15082469.png)
